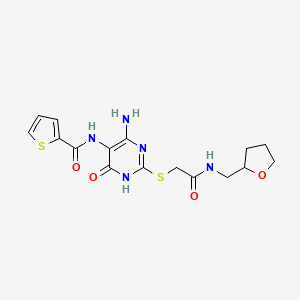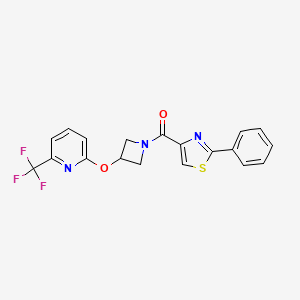![molecular formula C19H20N2O4S2 B2914104 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-24-7](/img/structure/B2914104.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
- A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
- Another research explored sulfonamide derivatives, including those with benzothiazole structures, for antimalarial activity and potential as COVID-19 drugs through computational calculations and molecular docking, indicating the versatility of these compounds (Fahim & Ismael, 2021).
Antimicrobial Activity
- Compounds with 2-ethoxybenzoic acid structures demonstrated anti-coccidial activity, suggesting their utility in combating parasitic infections (Rogers et al., 1964).
- Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a similar structural motif, found these compounds inhibited kidney-type glutaminase, offering insights into the development of cancer therapeutics (Shukla et al., 2012).
Enzyme Inhibition and Other Biological Activities
- Novel thiazole derivatives bearing a biologically active sulfonamide moiety were synthesized for their antimicrobial properties, showcasing the broad spectrum of biological activities these compounds can exhibit (Darwish et al., 2014).
- Theoretical and practical studies on sulfonamide derivatives for antimalarial and antimicrobial activities indicate their potential in drug discovery, including compounds similar to the queried chemical (Fahim & Ismael, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class, potentially binding to or inhibiting the function of target molecules . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway, potentially leading to observable changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in a therapeutic context.
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-25-15-6-5-7-16-18(15)21-19(26-16)20-17(22)12-13-8-10-14(11-9-13)27(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPGHOPQLHYVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
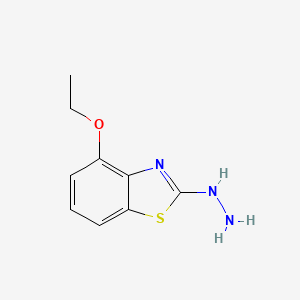

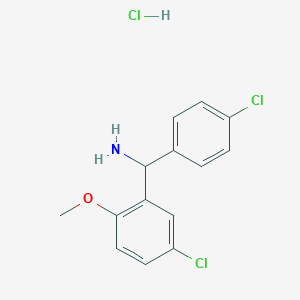

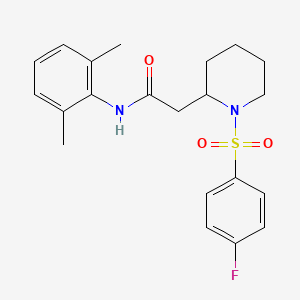
![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2914031.png)
![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)
![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)
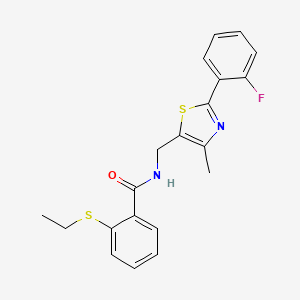
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea](/img/structure/B2914038.png)
![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)
